molecular formula C12H15NO3 B1367886 [(4-Isopropylbenzoyl)amino]acetic acid CAS No. 88416-62-0

[(4-Isopropylbenzoyl)amino]acetic acid

Cat. No. B1367886
CAS RN: 88416-62-0
M. Wt: 221.25 g/mol
InChI Key: JAIZTNQYPRQPRN-UHFFFAOYSA-N
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Description

“[(4-Isopropylbenzoyl)amino]acetic acid” is a chemical compound with the molecular formula C12H15NO3 . It contains a total of 31 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of “[(4-Isopropylbenzoyl)amino]acetic acid” is characterized by a variety of bond types and functional groups. It contains a six-membered aromatic ring, a carboxylic acid group, a secondary amide group, and a hydroxyl group .

Scientific Research Applications

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are employed for the degradation of recalcitrant compounds like acetaminophen in aqueous media, leading to various by-products, including acetic acid. These processes highlight the role of "[(4-Isopropylbenzoyl)amino]acetic acid" related compounds in environmental remediation and the significance of understanding their degradation pathways and biotoxicity for ecosystem protection (Qutob et al., 2022).

Bacterial Catabolism and Biotechnological Applications

The study of bacterial catabolism of compounds like indole-3-acetic acid (IAA) provides insights into the microbial ability to degrade or assimilate structurally similar compounds, including "[(4-Isopropylbenzoyl)amino]acetic acid". This research has implications for biotechnological applications, such as the use of microbial processes for environmental detoxification and the development of new strategies for managing microbial interactions in various ecosystems (Laird et al., 2020).

Microbial Production of Volatile Fatty Acids

The microbial production of volatile fatty acids (VFAs) from various substrates highlights the potential of microbial pathways in converting compounds related to "[(4-Isopropylbenzoyl)amino]acetic acid" into valuable biochemicals. This area of research is crucial for developing sustainable and renewable chemical production methods, contributing to a circular economy and reducing reliance on fossil resources (Bhatia & Yang, 2017).

Disinfection with Peracetic Acid

The use of peracetic acid for wastewater disinfection exemplifies the application of acetic acid derivatives in public health. This research underscores the importance of understanding the antimicrobial properties of such compounds and their potential environmental impacts, guiding the development of effective and sustainable disinfection practices (Kitis, 2004).

Safety and Hazards

The safety data sheet for a similar compound, 4-Isopropoxybenzoyl)amino]acetic acid, indicates that it may form combustible dust concentrations in air. It should be handled with personal protective equipment and adequate ventilation. It should not come into contact with eyes, skin, or clothing, and ingestion and inhalation should be avoided .

properties

IUPAC Name

2-[(4-propan-2-ylbenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8(2)9-3-5-10(6-4-9)12(16)13-7-11(14)15/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIZTNQYPRQPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588111
Record name N-[4-(Propan-2-yl)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Isopropylbenzoyl)amino]acetic acid

CAS RN

88416-62-0
Record name N-[4-(Propan-2-yl)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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